

An In-depth Technical Guide to the Physical Properties of 4-Pyrimidinecarboxylic Acid

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Compound of Interest

Compound Name: 4-Pyrimidinecarboxylic acid

Cat. No.: B114565

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Abstract

4-Pyrimidinecarboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and drug development. A thorough understanding of its fundamental physical properties is essential for its effective utilization in synthesis, formulation, and quality control. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **4-pyrimidinecarboxylic acid**, including its melting point, solubility profile, and spectral data. Detailed experimental protocols for the determination of these properties are also presented to facilitate reproducible research and development.

Core Physical Properties

The physical properties of **4-pyrimidinecarboxylic acid** have been determined by various analytical methods. A summary of these quantitative data is presented in Table 1 for ease of comparison. It is important to note that some variation exists in the reported values, particularly for the melting point, which may be attributable to differences in purity and analytical methodology.

Table 1: Summary of Quantitative Physical Properties of **4-Pyrimidinecarboxylic Acid**

Property	Value	Reference / Method
Molecular Formula	C ₅ H ₄ N ₂ O ₂	[1][2][3]
Molecular Weight	124.10 g/mol	[1][2][3]
Appearance	White to off-white or light yellow crystalline solid/powder	[4][5][6]
Melting Point	218-221 °C	[7]
229.8-231.9 °C	[7][8]	
210-215 °C	[2]	
Boiling Point	318.7 ± 15.0 °C (Predicted)	
Density	1.403 ± 0.06 g/cm ³ (Predicted)	[7]
pKa	2.81 ± 0.10 (Predicted)	[7]
Solubility	DMSO: 20 mg/mL, 100 mg/mL (with sonication)	[4][6][9]
DMF: 5 mg/mL	[4][9]	
Ethanol: 0.25 mg/mL	[4][9]	
PBS (pH 7.2): 1 mg/mL	[4][9]	
UV/Vis (λ _{max})	205, 256 nm	[4][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physical properties. The following sections outline the experimental protocols for key analyses of **4-pyrimidinecarboxylic acid**.

Melting Point Determination

The melting point of **4-pyrimidinecarboxylic acid** is a key indicator of its purity.

- Apparatus: Capillary melting point apparatus.

- Procedure:
 - A small, dry sample of **4-pyrimidinecarboxylic acid** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated at a rate of 10-20 °C/min until the temperature is about 20 °C below the expected melting point.
 - The heating rate is then reduced to 1-2 °C/min.
 - The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Solubility Assessment

The solubility of **4-pyrimidinecarboxylic acid** in various solvents is a critical parameter for its use in synthesis and formulation.

- Apparatus: Vortex mixer, analytical balance, volumetric flasks.
- Procedure for Quantitative Determination:
 - An excess amount of **4-pyrimidinecarboxylic acid** is added to a known volume of the solvent (e.g., DMSO, DMF, ethanol, PBS at pH 7.2) in a sealed vial.
 - The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
 - The suspension is filtered to remove undissolved solid.
 - A known volume of the saturated solution is carefully removed, and the solvent is evaporated.
 - The mass of the remaining solid is determined, and the solubility is calculated and expressed in mg/mL. For hygroscopic solvents like DMSO, sonication may be required to achieve maximum solubility[6].

Spectroscopic Analysis

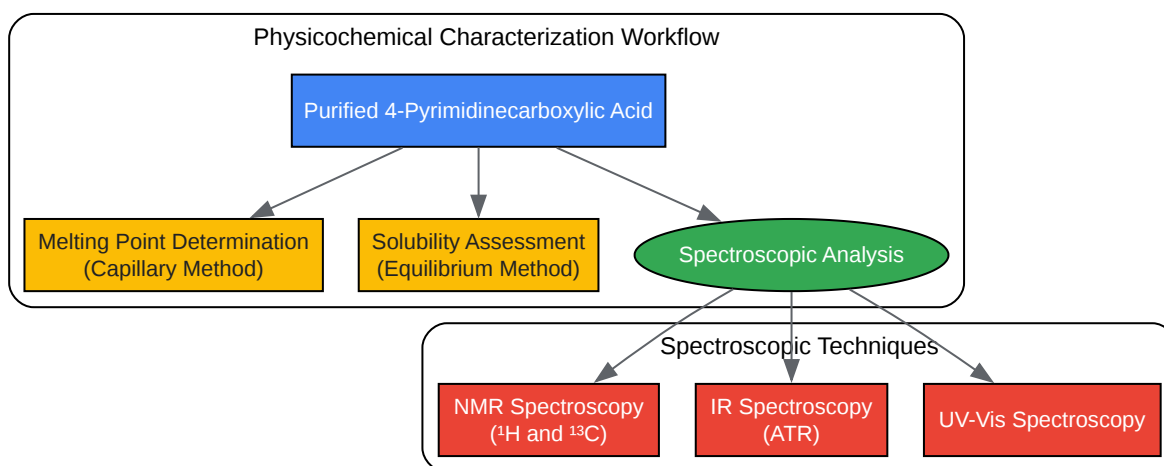
Spectroscopic techniques are fundamental for the structural elucidation and characterization of **4-pyrimidinecarboxylic acid**.

- Apparatus: 300 MHz or 400 MHz NMR spectrometer.
- Sample Preparation: A sample of **4-pyrimidinecarboxylic acid** is dissolved in a deuterated solvent, typically DMSO-d₆, to a concentration of approximately 5-10 mg/mL.
- ¹H NMR Spectroscopy:
 - The ¹H NMR spectrum is acquired to identify the chemical environment of the protons in the molecule.
 - Observed Chemical Shifts (δ) in DMSO-d₆:
 - δ 13.98 (br s, 1H, exchangeable, COOH)
 - δ 9.37 (d, J = 1.2 Hz, 1H)
 - δ 9.07 (d, J = 5.1 Hz, 1H)
 - δ 8.01 (dd, J = 5.1, 1.4 Hz, 1H)[7]
- ¹³C NMR Spectroscopy:
 - The ¹³C NMR spectrum is acquired to identify the number and types of carbon atoms.
 - Observed Chemical Shifts (δ) in Chloroform-d (for a related synthesis intermediate): δ 167.1, 158.6, 156.6, 121.2, 24.3[7].
- Apparatus: Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation (Diamond ATR): A small amount of the solid sample is placed directly on the diamond crystal of the ATR accessory. Pressure is applied to ensure good contact between the sample and the crystal.
- Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

- Characteristic Absorption Bands (ν_{max} , cm^{-1}): 3135.2, 3049.3, 1617.5, 1582.8, 1546.0, 1402.9, 1389.5, 716.7, 708.8[7].
- Apparatus: UV-Visible spectrophotometer.
- Sample Preparation: A dilute solution of **4-pyrimidinecarboxylic acid** is prepared in a suitable solvent (e.g., ethanol or PBS).
- Data Acquisition: The absorbance is measured over the UV-visible range (typically 200-800 nm).
- Maximum Absorbance (λ_{max}): 205 nm and 256 nm[4][9].

Visualization of Experimental Workflow

The determination of the physical properties of **4-pyrimidinecarboxylic acid** follows a logical workflow, starting from the purified compound. The following diagram illustrates this process.



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Physicochemical property determination workflow.

Conclusion

This technical guide has consolidated the key physical properties of **4-pyrimidinecarboxylic acid** and provided detailed experimental protocols for their determination. The presented data and methodologies serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling a more informed and efficient approach to the handling and application of this important synthetic intermediate. The provided workflow diagram offers a clear visual representation of the characterization process. Further research to obtain experimentally verified values for boiling point, density, and pKa is encouraged to provide an even more complete physicochemical profile of this compound.

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